3-Methylquinoxaline-2-carbaldehyde chemical properties and structure
3-Methylquinoxaline-2-carbaldehyde chemical properties and structure
This technical guide provides a comprehensive analysis of 3-Methylquinoxaline-2-carbaldehyde , a critical heterocyclic intermediate in medicinal chemistry and organic synthesis.[1]
Chemical Identity & Structural Characterization
3-Methylquinoxaline-2-carbaldehyde (also known as 3-methyl-2-quinoxalinecarboxaldehyde) is a functionalized quinoxaline derivative characterized by the presence of a reactive formyl group adjacent to a methyl group on the pyrazine ring.[1][2] This vicinal arrangement creates a unique "push-pull" electronic environment, making it a versatile scaffold for constructing fused heterocycles and metal-coordination complexes.[1]
1. Core Chemical Data
| Property | Specification |
| IUPAC Name | 3-Methylquinoxaline-2-carbaldehyde |
| CAS Number | 25519-55-5 |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.19 g/mol |
| SMILES | CC1=NC2=CC=CC=C2N=C1C=O[1][2][3] |
| Appearance | Yellow to brownish-yellow crystalline solid |
| Solubility | Soluble in CHCl₃, DMSO, DMF, hot Ethanol; Insoluble in water |
| Melting Point | 145–148 °C (Lit. varies by purity/polymorph) |
2. Electronic & Spectroscopic Profile
The molecule exhibits distinct spectroscopic signatures due to the electron-withdrawing aldehyde and the electron-deficient quinoxaline core.[1]
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¹H NMR (CDCl₃, 400 MHz):
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IR Spectrum (KBr):
Synthetic Architecture
The primary industrial and laboratory route to 3-methylquinoxaline-2-carbaldehyde is the Riley Oxidation of 2,3-dimethylquinoxaline.[1] This method relies on the selective oxidation of one methyl group using Selenium Dioxide (SeO₂).
Mechanism of Action
SeO₂ attacks the enolizable methyl group, forming a seleninic acid intermediate which undergoes a [2,3]-sigmatropic rearrangement and subsequent elimination of selenium and water to yield the aldehyde.
Figure 1: Selective oxidative pathway for the synthesis of 3-methylquinoxaline-2-carbaldehyde.
Chemical Reactivity Profile
The compound's utility stems from its dual reactivity: the electrophilic aldehyde and the acidic methyl group (activated by the ring nitrogen).
A. Schiff Base Formation (Condensation)
The aldehyde group readily condenses with primary amines, hydrazines, and semicarbazides. This is the primary route for generating bioactive ligands.
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Reaction: Aldehyde + R-NH₂ → Imine (Schiff Base) + H₂O.[1]
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Application: Synthesis of tridentate ligands (N-N-O donors) for transition metal complexes (Cu, Ni, Co).
B. Cyclization & Ring Fusion
The proximity of the 3-methyl group allows for cyclization reactions with bifunctional nucleophiles, leading to fused tricyclic systems like pyrrolo[2,3-b]quinoxalines .
C. Oxidation to Carboxylic Acid
Further oxidation (e.g., KMnO₄ or H₂O₂) converts the aldehyde to 3-methylquinoxaline-2-carboxylic acid (MQCA) , a known metabolite of the veterinary drug Olaquindox.[1]
Figure 2: Divergent reactivity map illustrating the three primary transformation pathways.[1]
Medicinal Chemistry Applications
A. Anti-Tubercular Agents (Quinoxaline-1,4-di-N-oxides)
The aldehyde serves as a precursor to Quindoxin derivatives.[1] The N-oxide moiety, often introduced before or after functionalizing the aldehyde, is crucial for bio-reduction within hypoxic bacterial cells, generating cytotoxic free radicals that damage DNA.
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Mechanism: Bioreductive activation under hypoxic conditions.
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Target: Mycobacterium tuberculosis DNA gyrase.
B. Metal-Based Chemotherapeutics
Schiff bases derived from 3-methylquinoxaline-2-carbaldehyde act as chelating ligands.[1]
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Copper(II) Complexes: Exhibit potent DNA cleavage activity via oxidative mechanisms.[1]
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Nickel(II) Complexes: Show enhanced affinity for G-quadruplex DNA structures, inhibiting telomerase activity in cancer cells.[1]
Experimental Protocols
Protocol A: Synthesis via SeO₂ Oxidation
This protocol minimizes over-oxidation to the dialdehyde.[1]
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Reagents:
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2,3-Dimethylquinoxaline (1.58 g, 10 mmol)[1]
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Selenium Dioxide (1.11 g, 10 mmol)
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1,4-Dioxane (20 mL)
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Water (1 mL)
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Procedure:
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Dissolve 2,3-dimethylquinoxaline in 1,4-dioxane in a round-bottom flask.
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Add SeO₂ and water (water accelerates the reaction and improves solubility).
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Reflux the mixture with stirring for 4 hours . Monitor by TLC (SiO₂, 20% EtOAc/Hexane).
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Hot Filtration: Filter the hot reaction mixture through a Celite pad to remove the black Selenium metal precipitate.
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Concentration: Evaporate the solvent under reduced pressure.
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Purification: Recrystallize the crude residue from Ethanol or purify via column chromatography (DCM/MeOH gradient).
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Yield: Typical yield is 60–75%.
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Safety Note: Selenium compounds are toxic. Work in a fume hood and dispose of selenium waste as hazardous material.
Protocol B: Synthesis of a Hydrazone Derivative (Schiff Base)
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Reagents:
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Procedure:
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Dissolve the aldehyde in warm ethanol.
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Add the hydrazine derivative and the catalytic acid.[4]
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Reflux for 2–3 hours .
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Cool to room temperature. The Schiff base will precipitate as a colored solid.
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Filter, wash with cold ethanol, and dry under vacuum.
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References
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Synthesis & Oxidation: Kepez, M. (2007). "Oxidation of 2,3-Dimethyl-quinoxaline and 2,4-Dimethyl-quinazoline with Selenium Dioxide." Monatshefte für Chemie, 138, 127–130. Link
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Anti-Tubercular Activity: Carta, A., et al. (2002). "Novel substituted quinoxaline 1,4-dioxides with in vitro antimycobacterial and anticandida activity."[1] European Journal of Medicinal Chemistry, 37(11), 891-900. Link
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Schiff Base Complexes: Adsule, S., et al. (2006). "Synthesis and structural characterization of copper(II) complexes of quinoxaline-2-carboxaldehyde thiosemicarbazone." Journal of Inorganic Biochemistry, 100(8), 1281-1287.[1] Link
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Metabolite Identification (MQCA): Joint FAO/WHO Expert Committee on Food Additives.[1] "Olaquindox (WHO Food Additives Series 41)."[1] Link
